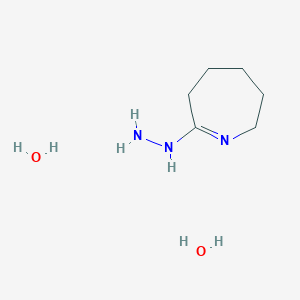
(4-氯喹唑啉-6-基)甲醇
描述
(4-Chloroquinazolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloroquinazolin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloroquinazolin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究
(4-氯喹唑啉-6-基)甲醇在医药研究中被用作合成各种喹唑啉衍生物的前体。 这些衍生物因其抑制酪氨酸激酶酶的能力而被探索为潜在的抗癌药物,酪氨酸激酶酶对于细胞信号传导和增殖至关重要 .
材料科学
在材料科学中,该化合物用作创建新型有机框架的构建块。 这些框架由于其多孔性质和稳定性,可以在气体存储、传感和催化中得到应用 .
化学合成
该化合物参与化学合成过程,在其中充当中间体。 它在合成用于染料、颜料和其他工业化学品的复杂分子方面特别有用 .
生物学研究
在生物学研究中,(4-氯喹唑啉-6-基)甲醇用于研究细胞生物学和生物化学。 它可以用来修饰蛋白质或核酸,有助于了解它们在细胞中的功能和相互作用 .
分析化学
作为分析化学中的标准物质,(4-氯喹唑啉-6-基)甲醇用于校准仪器和验证方法,确保测量结果的准确性和精确性 .
农业化学
在农业化学领域,正在进行研究以探索喹唑啉衍生物作为杀虫剂或除草剂的用途。 该化合物在合成这些衍生物方面的作用使其成为开发新型农用化学品的有价值工具 .
环境科学
环境科学家使用(4-氯喹唑啉-6-基)甲醇来研究有机污染物的降解途径。 了解这些途径对于开发修复污染场地的方法至关重要 .
纳米技术
最后,在纳米技术中,(4-氯喹唑啉-6-基)甲醇用于创建纳米级材料。 由于其在纳米尺度上的独特特性,这些材料可以在电子学、药物递送和成像中得到应用 .
属性
IUPAC Name |
(4-chloroquinazolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSSMEEPYADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726765 | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-06-3 | |
| Record name | 4-Chloro-6-quinazolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1S)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508643.png)


![L-4-[(Methylsulfonyl)amino]phenylalanine](/img/structure/B1508649.png)
![1,3,3-Trimethyl-2-(2-{5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate](/img/structure/B1508651.png)





